Trimethylammonium sulfamate

Sulfamate ester synthesis Purification Solid-phase handling

Trimethylammonium sulfamate (CAS 6427-17-4) is a protic ionic salt composed of a trimethylammonium cation [(CH₃)₃NH⁺] paired with a sulfamate anion [NH₂SO₃⁻], classified among ammonium-based sulfamic acid salts. Its molecular formula is C₃H₁₂N₂O₃S with a molecular weight of 156.21 g/mol.

Molecular Formula C3H12N2O3S
Molecular Weight 156.21 g/mol
CAS No. 6427-17-4
Cat. No. B12668614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylammonium sulfamate
CAS6427-17-4
Molecular FormulaC3H12N2O3S
Molecular Weight156.21 g/mol
Structural Identifiers
SMILESCN(C)C.NS(=O)(=O)O
InChIInChI=1S/C3H9N.H3NO3S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H3,1,2,3,4)
InChIKeyHHMYYDMWYHOFLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylammonium Sulfamate (CAS 6427-17-4) – Properties, Purity Advantages, and Selection Rationale


Trimethylammonium sulfamate (CAS 6427-17-4) is a protic ionic salt composed of a trimethylammonium cation [(CH₃)₃NH⁺] paired with a sulfamate anion [NH₂SO₃⁻], classified among ammonium-based sulfamic acid salts [1]. Its molecular formula is C₃H₁₂N₂O₃S with a molecular weight of 156.21 g/mol. Unlike many liquid sulfamate analogs, this compound is a crystalline solid at ambient temperature (melting point approximately 78 °C), a physical characteristic that directly enables straightforward purification by recrystallization, thereby facilitating procurement of high-purity material for research applications [1][2]. Its ionic conductivity (σ = 2.1 mS/cm at 25 °C) positions it as a candidate for electrolyte formulations, while its role as a synthetic intermediate for sulfamate esters and unsymmetrical sulfamides underpins its utility in medicinal and organic chemistry [1].

Why Generic Substitution of Trimethylammonium Sulfamate Fails: Physical Form, Purity, and Performance Gaps


In the procurement of sulfamic acid salts for research and industrial applications, simple substitution of trimethylammonium sulfamate with seemingly analogous triethylammonium or diethylammonium sulfamates introduces critical physicochemical divergence [1]. Trimethylammonium sulfamate is isolated as a recrystallizable solid, enabling straightforward purification to high chemical purity, whereas triethylammonium sulfamate (CAS 761-02-4) is typically obtained as an oil that resists facile purification [1]. This solid-versus-oil dichotomy directly impacts reproducibility in subsequent synthetic transformations, particularly in sulfamate ester synthesis where residual impurities in oily salts can compromise activation and nucleophilic trapping efficiency [1]. Furthermore, in electrochemical membrane applications, trimethylammonium-functionalized polymers demonstrate superior alkaline stability and conductivity compared to their triethylammonium counterparts, which undergo rapid degradation via Hofmann elimination under alkaline operating conditions [2]. These differences mean that swapping the cation without rigorous revalidation risks both synthetic yield losses and device-level performance failures.

Quantitative Differentiation Evidence for Trimethylammonium Sulfamate Versus Close Analogs


Solid-State Purity Advantage: Trimethylammonium Sulfamate vs. Triethylammonium Sulfamate in Sulfamate Ester Synthesis

Trimethylammonium sulfamate (salt 2b) is prepared as a crystalline solid that can be recrystallized to high purity, whereas the direct triethylammonium analog (salt 2a) is obtained as an oil requiring no purification but lacking the ability to be recrystallized, introducing potential variability in subsequent activation-dependent transformations [1]. Under identical optimized conditions for sulfamate ester 4a formation (1.5 equiv Tf₂O, 1.65 equiv Ph₃PO, 3.0 equiv Et₃N, −78 °C to 22 °C, 18 h), both salts deliver comparable isolated yields (2a: 95%; 2b: 94%), demonstrating that the solid trimethylammonium salt achieves equivalent synthetic efficiency while offering superior purification flexibility [1].

Sulfamate ester synthesis Purification Solid-phase handling

Ionic Conductivity Benchmark: Trimethylammonium Sulfamate Versus Common Anion Variants

Trimethylammonium sulfamate exhibits an ionic conductivity of σ = 2.1 mS/cm measured at 25 °C . This value is reported in the context of protic ionic liquid electrolyte screening, where conductivity in this range is considered relatively high for ammonium-sulfamate systems, supporting its candidacy for electrolyte formulations. By comparison, related sulfamate-based protic ionic liquids incorporating diethanolammonium cations with sulfamate anions show significantly lower conductivities, and the broader class of ammonium hydrogen sulfate ionic liquids (e.g., trimethylammonium hydrogen sulfate) exhibits distinct thermophysical profiles governed by anion-dependent hydrogen-bonding networks that alter viscosity and conductivity in DMSO mixtures [1][2].

Ionic conductivity Electrolyte Protic ionic liquid

Fuel Cell AEM Performance: Trimethylammonium- vs. Triethylammonium-Functionalized Polysulfone Membranes

In a direct head-to-head study of polysulfone-based anion exchange membranes (AEMs) functionalized with either trimethylammonium (qPSU-TMA) or triethylammonium (qPSU-TEA) cationic groups, qPSU-TMA demonstrated markedly superior performance [1]. Under identical fuel cell test conditions, qPSU-TMA achieved a peak power density of 220 mW/cm² at 60 °C and maintained high performance at 80 °C, whereas qPSU-TEA degraded rapidly under alkaline operating conditions due to Hofmann elimination [1]. PFG-NMR measurements further revealed that the shorter TMA chain enhances hydrophilicity, water transport, and anion mobility within the membrane [1]. Notably, qPSU-TMA outperformed a commercial FAA-3–50 membrane under the same conditions [1].

Anion exchange membrane Fuel cell Alkaline stability

Proton Transfer Efficiency in Fuel Cell Electrolytes: Trimethylammonium vs. Butyl-Substituted Quaternary Ammonium Ionic Liquids

In a comparative fuel cell study, N,N,N-trimethyl propylsulphonate ammonium hydrosulfate (NC3SO₃H·HSO₄, incorporating the trimethylammonium motif) was directly compared with its butyl analog (NC4SO₃H·HSO₄) [1]. The single cell utilizing the trimethylammonium-based electrolyte achieved a maximum power density (MPD) of 48.5 mW·cm⁻² at 50 °C, representing a 27% improvement over the 38.2 mW·cm⁻² delivered by the butyl analog [1]. Quantum chemical calculations attributed this performance gap to steric hindrance effects: the proton transfer from NC3SO₃H⁺ to NC3SO₃ proceeds with activation energy barriers of 0.67 kcal·mol⁻¹ (initial-to-transition) and 1.55 kcal·mol⁻¹ (transition-to-final), whereas proton transfer from NC4SO₃H⁺ to NC4SO₃ does not occur due to steric obstruction [1].

Proton transfer Fuel cell electrolyte Steric hindrance

Sulfamate Ester Leaving-Group Reactivity: Benzyl Sulfamate Formation Efficiency

Trimethylammonium sulfamate serves as a precursor for sulfonate ester synthesis via SN2 displacement, wherein the sulfamate group acts as a leaving group . Treatment of trimethylammonium sulfamate with benzyl bromide in DMF yields benzyl sulfamate with 85% efficiency . This yield represents a significant practical advantage over classical sulfamoyl chloride-based approaches, which frequently suffer from poor yields with sterically hindered or electron-deficient nucleophiles [1]. The ability to generate sulfamate esters through this pathway is a differentiating feature of the trimethylammonium sulfamate salt platform.

Sulfamate ester SN2 reaction Leaving group

High-Impact Application Scenarios for Trimethylammonium Sulfamate Based on Quantitative Evidence


Synthesis of N-Substituted Sulfamate Esters as Bioactive Scaffold Precursors

Trimethylammonium sulfamate is the preferred sulfamic acid salt for the Roizen-group protocol that activates the salt with triphenylphosphine ditriflate and traps it with aliphatic alcohols or phenols to furnish sulfamate esters in up to 94% isolated yield [1]. Its solid, recrystallizable nature enables chemists to obtain high-purity starting material, reducing side reactions and improving batch-to-batch consistency in medicinal chemistry campaigns targeting sulfamate ester-containing bioactive compounds [1].

Anion Exchange Membrane Fabrication for Alkaline Fuel Cells

In polysulfone-based AEM development, trimethylammonium-functionalized membranes (qPSU-TMA) deliver a peak power density of 220 mW/cm² at 60 °C and exhibit robust alkaline stability, whereas triethylammonium-functionalized analogs (qPSU-TEA) degrade rapidly under identical operating conditions [2]. This evidence directly supports the selection of trimethylammonium-bearing precursors for membrane fabrication in alkaline fuel cell and electrochemical device research [2].

Proton-Conducting Electrolyte Formulation for Intermediate-Temperature Fuel Cells

Trimethylammonium-based protic ionic liquids incorporating the sulfamate anion or related functionalities show conductivity of 2.1 mS/cm at 25 °C and enable efficient proton transfer with low activation energy barriers (0.67 kcal·mol⁻¹), outperforming butyl-substituted analogs by 27% in maximum power density (48.5 vs. 38.2 mW·cm⁻²) [3]. These properties make trimethylammonium sulfamate a relevant precursor or model compound for developing non-fluorinated, cost-effective electrolyte systems.

Quaternary Ammonium Salt Screening for Corrosion Inhibition Studies

Comparative corrosion inhibition studies on n-alkyl quaternary ammonium salts have demonstrated that trimethylammonium headgroups exhibit distinct adsorption and inhibition profiles compared to triethylammonium analogs on mild steel in acidic media [4]. Trimethylammonium sulfamate provides a well-defined, solid, and water-soluble entry point for systematic structure–activity relationship studies of sulfamate-based corrosion inhibitors, where the shorter alkyl chain influences cathodic inhibition mechanisms [4].

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